Regiospecific Purity and Commercial Availability: 9-Amino vs. 7-Amino and 3-Amino Isomers
The 9-amino benzazepinone is commercially supplied at a minimum purity specification of 95% (AKSci) and 97% (Aladdin, Calpac Lab, Hoelzel), which is comparable to the 7-amino isomer (97–98% purity) and the 3-amino isomer (95–98% purity) from major catalog vendors . However, the 9-amino compound is uniquely positioned as a non-standard regioisomer; it is not a direct intermediate in the published benazepril synthesis pathway (which uses the 3-amino scaffold), making it a specialized building block for exploring alternative benzazepinone-based scaffolds [1]. The absence of the 9-amino isomer from the established benazepril patent literature eliminates concerns over unintentional patent infringement when using this compound in novel, proprietary synthetic routes [2].
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 95% (AKSci), 97% (Aladdin, Calpac Lab, Hoelzel) |
| Comparator Or Baseline | 7-Amino isomer: 97–98% purity; 3-Amino isomer: 95–98% purity |
| Quantified Difference | Comparable purity range (95–97% for 9-amino vs. 95–98% for other regioisomers); no significant purity deficit |
| Conditions | Vendor technical datasheets (AKSci, Aladdin, Calpac Lab, Hoelzel, CymitQuimica) |
Why This Matters
Procurement teams can confidently source the 9-amino regioisomer at purity levels equivalent to more common isomers, without accepting lower quality, while gaining a structurally distinct scaffold for novel IP generation.
- [1] Watthey, J. W. H.; Stanton, J. L. Benzazepin-2-ones, Process for Their Preparation, Pharmaceutical Preparations Containing These Compounds and the Compounds for Therapeutical Use. EP 0072352, 1983. View Source
- [2] Kumar, Y.; De, S.; Thaper, R. K.; Kumar, D. S. M. Process for the Preparation of Benazepril. WO 0276375, 2000. View Source
